1,6-Naphthyridin-5-amine
Overview
Description
1,6-Naphthyridin-5-amine is a heterocyclic compound that has versatile applications in the fields of synthetic organic chemistry and medicinal chemistry . It is pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Synthesis Analysis
The synthesis of 1,6-naphthyridine and its derivatives involves a wide range of starting materials. The starting materials are transformed into required 1,6-naphthyridines by Skraup synthesis, Friedlander condensation, dehydrogenation, indirect hydrogenolysis, hydrogenolysis, controlled hydrolysis, domino reaction, etc .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,6-naphthyridine and its derivatives are diverse and complex. They include Skraup synthesis, Friedlander condensation, dehydrogenation, indirect hydrogenolysis, hydrogenolysis, controlled hydrolysis, domino reaction, etc .Scientific Research Applications
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Anticancer Properties
- Field : Medicinal Chemistry
- Application Summary : 1,6-Naphthyridines have been found to have anticancer properties . They have been studied for their effects on different cancer cell lines .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific type of cancer being targeted and the specific derivative of 1,6-Naphthyridine being used. Typically, these compounds would be synthesized and then tested in vitro on cancer cell lines .
- Results or Outcomes : While specific results or outcomes would depend on the specific studies, the general finding is that 1,6-Naphthyridines have anticancer activity .
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Antiviral Properties
- Field : Medicinal Chemistry
- Application Summary : 1,6-Naphthyridines have been found to have antiviral properties .
- Methods of Application : As with the anticancer properties, the specific methods of application would depend on the specific virus being targeted and the specific derivative of 1,6-Naphthyridine being used .
- Results or Outcomes : Specific results or outcomes would depend on the specific studies, but the general finding is that 1,6-Naphthyridines have antiviral activity .
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Anti-HIV Properties
- Field : Medicinal Chemistry
- Application Summary : 1,6-Naphthyridines have been found to have anti-HIV properties . They act as inhibitors of human immunodeficiency virus infection integrase for the treatment of acquired immune deficiency syndrome .
- Methods of Application : The specific methods of application would depend on the specific HIV strain being targeted and the specific derivative of 1,6-Naphthyridine being used .
- Results or Outcomes : Specific results or outcomes would depend on the specific studies, but the general finding is that 1,6-Naphthyridines have anti-HIV activity .
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Antibacterial Properties
- Field : Medicinal Chemistry
- Application Summary : 1,6-Naphthyridines have been found to have antibacterial properties .
- Methods of Application : As with the anti-HIV properties, the specific methods of application would depend on the specific bacteria being targeted and the specific derivative of 1,6-Naphthyridine being used .
- Results or Outcomes : Specific results or outcomes would depend on the specific studies, but the general finding is that 1,6-Naphthyridines have antibacterial activity .
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Analgesic Properties
- Field : Medicinal Chemistry
- Application Summary : 1,6-Naphthyridines have been found to have analgesic properties . They can be used to relieve pain.
- Methods of Application : The specific methods of application would depend on the specific pain condition being targeted and the specific derivative of 1,6-Naphthyridine being used .
- Results or Outcomes : Specific results or outcomes would depend on the specific studies, but the general finding is that 1,6-Naphthyridines have analgesic activity .
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Anti-Inflammatory Properties
- Field : Medicinal Chemistry
- Application Summary : 1,6-Naphthyridines have been found to have anti-inflammatory properties . They can be used to reduce inflammation.
- Methods of Application : The specific methods of application would depend on the specific inflammatory condition being targeted and the specific derivative of 1,6-Naphthyridine being used .
- Results or Outcomes : Specific results or outcomes would depend on the specific studies, but the general finding is that 1,6-Naphthyridines have anti-inflammatory activity .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,6-naphthyridin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-6-2-1-4-10-7(6)3-5-11-8/h1-5H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRRHZRNVVGWEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651940 | |
Record name | 1,6-Naphthyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Naphthyridin-5-amine | |
CAS RN |
55570-60-0 | |
Record name | 1,6-Naphthyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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